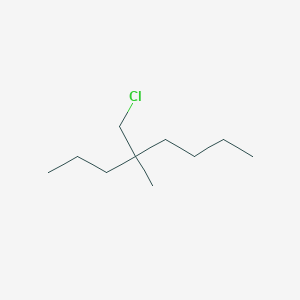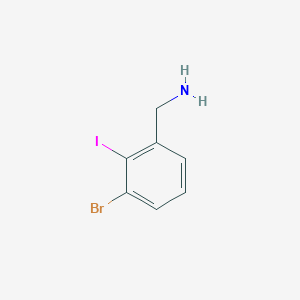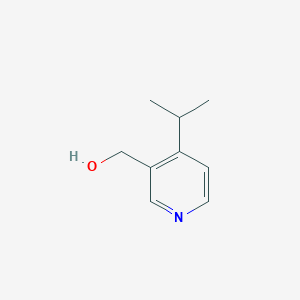![molecular formula C25H18O2 B13653033 4-[4-(4-phenylphenyl)phenyl]benzoic acid](/img/structure/B13653033.png)
4-[4-(4-phenylphenyl)phenyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(4-phenylphenyl)phenyl]benzoic acid is an organic compound characterized by a complex aromatic structure. This compound is notable for its unique arrangement of phenyl groups attached to a benzoic acid core, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-phenylphenyl)phenyl]benzoic acid typically involves multi-step organic reactions. One common method includes the reaction of p-aminobenzoic acid with nitrosobenzene, leading to the formation of the desired compound . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the proper formation of the aromatic rings.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to maintain consistent reaction conditions. The scalability of the synthesis process is crucial for producing sufficient quantities for research and application purposes.
Análisis De Reacciones Químicas
Types of Reactions
4-[4-(4-phenylphenyl)phenyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often using reagents like sodium hydroxide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Sodium hydroxide, bromine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
4-[4-(4-phenylphenyl)phenyl]benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and polymers.
Mecanismo De Acción
The mechanism by which 4-[4-(4-phenylphenyl)phenyl]benzoic acid exerts its effects involves its interaction with specific molecular targets. The compound’s aromatic structure allows it to engage in π-π interactions with other aromatic systems, influencing various biochemical pathways . These interactions can modulate the activity of enzymes and receptors, leading to diverse biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-(Phenylazo)benzoic acid: Known for its photo-isomerizable properties.
Phenylboronic acid: Utilized in organic synthesis for its mild Lewis acid properties.
Uniqueness
4-[4-(4-phenylphenyl)phenyl]benzoic acid stands out due to its unique multi-phenyl structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C25H18O2 |
|---|---|
Peso molecular |
350.4 g/mol |
Nombre IUPAC |
4-[4-(4-phenylphenyl)phenyl]benzoic acid |
InChI |
InChI=1S/C25H18O2/c26-25(27)24-16-14-23(15-17-24)22-12-10-21(11-13-22)20-8-6-19(7-9-20)18-4-2-1-3-5-18/h1-17H,(H,26,27) |
Clave InChI |
PNHTZRBRJVFCIR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![2-Bromo-4,5-dihydrobenzo[d]thiazol-6(7H)-one](/img/structure/B13653021.png)


